N-Chloro Ethyl ThioTEPA

説明

Historical Context and Evolution within Alkylating Agent Research

The story of N-Chloro Ethyl ThioTEPA (B1682881) is intrinsically linked to the broader history of alkylating agents, the first class of non-hormonal drugs successfully used in cancer chemotherapy. nih.gov The origins of this class can be traced back to World War I with the observation that military personnel exposed to sulfur mustard gas exhibited profound bone marrow and lymphoid tissue aplasia. nih.gov This cytotoxic effect spurred research into related compounds for cancer treatment.

The early nitrogen mustards, while effective, were highly reactive and toxic. This led to the development of "transport form" prodrugs, designed to be less reactive and more selectively activated within cancer cells. wikipedia.org This line of research produced the phosphoramide (B1221513) derivatives, a significant advancement in the field. taylorandfrancis.comepa.gov Compounds like cyclophosphamide (B585) and ThioTEPA were synthesized, featuring a phosphorus atom bonded to nitrogen, which modulates the reactivity of the alkylating moieties. wikipedia.orgtaylorandfrancis.com

ThioTEPA (N,N′,N′′-triethylenethiophosphoramide), an aziridine-containing compound, was developed as an analog of TEPA (N,N′,N′′-triethylenephosphoramide) and has been used in the treatment of various cancers. pharmaffiliates.comnih.gov The evolution of analytical techniques has allowed for the identification of various metabolites and impurities associated with these drugs, such as N-Chloro Ethyl ThioTEPA, highlighting the ongoing refinement in understanding their chemical behavior in biological systems. synzeal.comnih.govresearchgate.net

Chemical Classifications and Structural Distinctions within Phosphoramide Derivatives

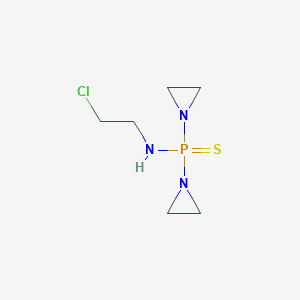

This compound is classified as a phosphoramide derivative, specifically a phosphinothioic amide. nih.gov Its structure is characterized by a central phosphorus atom double-bonded to a sulfur atom (a thiophosphoryl group) and single-bonded to three nitrogen atoms. Two of these nitrogens are part of highly strained, three-membered aziridine (B145994) rings, while the third is an ethylamine (B1201723) chain substituted with a chlorine atom at the 2-position, forming an N-(2-chloroethyl) group. nih.govo2hdiscovery.co

The key structural features that define its chemical reactivity and biological potential are the aziridine and chloroethyl moieties. nih.govresearchgate.net

Aziridine Moieties: Aziridines are cyclic amines that are structurally analogous to the reactive aziridinium (B1262131) intermediates formed by nitrogen mustards. nih.govresearchgate.net The ring strain makes them susceptible to nucleophilic attack, enabling them to alkylate biological macromolecules like DNA. mlsu.ac.in In compounds like ThioTEPA and its derivatives, the aziridine rings are the primary alkylating groups. nih.gov

Chloroethyl Moiety: The N-(2-chloroethyl) group is also a classic alkylating function, characteristic of the nitrogen mustards. mlsu.ac.in This group can undergo intramolecular cyclization to form a highly reactive aziridinium ion, which then readily alkylates nucleophilic sites on DNA, particularly the N7 position of guanine (B1146940). wikipedia.orgmlsu.ac.in

The presence of both aziridine rings and a chloroethyl group on the same phosphoramide backbone makes this compound a "dual function" or polyfunctional alkylating agent. researchgate.net Structurally, it differs from its parent compound, ThioTEPA, which possesses three aziridine rings and lacks the chloroethyl side chain. pharmaffiliates.comnih.gov This distinction is significant, as the replacement of one reactive aziridine ring with a chloroethyl group can alter the compound's stability, reactivity, and metabolic profile. nih.govnih.gov

Table 1: Chemical Identification of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | N-[bis(aziridin-1-yl)phosphinothioyl]-2-chloroethanamine nih.gov |

| CAS Number | 90877-51-3 synzeal.compharmaffiliates.comnih.gov |

| Molecular Formula | C₆H₁₃ClN₃PS pharmaffiliates.comnih.govaxios-research.com |

| Molecular Weight | 225.68 g/mol pharmaffiliates.comnih.govaxios-research.com |

| Synonyms | Thiotepa Impurity 1, Thiotepa Chloroethyl Analog (USP), P,P-Bis(1-aziridinyl)-N-(2-chloroethyl)phosphinothioic amide synzeal.comnih.govo2hdiscovery.co |

Significance in Contemporary Anticancer Drug Discovery and Development

The primary significance of this compound in modern research is its status as an impurity and potential metabolite of the anticancer drug ThioTEPA. synzeal.comchemicalbook.comnih.gov The synthesis and storage of ThioTEPA can lead to the formation of degradation products, including mono- and dichloro derivatives, particularly in the presence of chloride ions and under certain pH and temperature conditions. nih.govresearchgate.net this compound, also referred to as the Thiotepa chloro-adduct or Thiotepa Impurity A, is a recognized impurity in pharmaceutical preparations of ThioTEPA. pharmaffiliates.comresearchgate.neto2hdiscovery.co

The study of such impurities is a critical aspect of drug development and quality control for several reasons:

Regulatory Compliance: Pharmaceutical regulatory bodies require the identification and characterization of impurities in active pharmaceutical ingredients (APIs) to ensure the safety and consistency of the final drug product. synzeal.com Reference standards for impurities like this compound are essential for method validation and quality control testing. synzeal.comaquigenbio.com

Informing Formulation and Stability: Research into the formation of this compound from ThioTEPA provides valuable insights into the drug's stability. researchgate.net This knowledge helps in optimizing formulation strategies, storage conditions, and diluents to minimize degradation and ensure the drug maintains its intended quality and efficacy. researchgate.net For instance, studies have shown that the rate of degradation and formation of chloro-adducts is influenced by temperature, pH, and the composition of infusion solutions. nih.govresearchgate.net

Structure

3D Structure

特性

IUPAC Name |

N-[bis(aziridin-1-yl)phosphinothioyl]-2-chloroethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13ClN3PS/c7-1-2-8-11(12,9-3-4-9)10-5-6-10/h1-6H2,(H,8,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJMMENRDBJHRMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN1P(=S)(NCCCl)N2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90877-51-3 | |

| Record name | P,P-Bis(aziridin-1-yl)-N-(2-chloroethyl)phosphinothioic amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090877513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | P,P-BIS(AZIRIDIN-1-YL)-N-(2-CHLOROETHYL)PHOSPHINOTHIOIC AMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6M55LBM5G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms of Action: Elucidating Dna Alkylation and Cellular Impact of N Chloro Ethyl Thiotepa

DNA Adduction Profiles and Inter-/Intra-strand Cross-linking by N-Chloro Ethyl ThioTEPA (B1682881)

N-Chloro Ethyl ThioTEPA functions as a polyfunctional alkylating agent, capable of forming various DNA adducts that disrupt normal cellular processes. wikipedia.org The presence of the chloroethyl group is critical for its reactivity, which is analogous to that of nitrogen mustards. oncohemakey.com The mechanism of action involves the formation of a highly reactive aziridinium (B1262131) ion intermediate from the remaining aziridine (B145994) rings or activation of the chloroethyl group itself, which then reacts with nucleophilic sites on DNA. oncohemakey.comoncohemakey.com This reactivity allows for the formation of both monofunctional adducts and bifunctional cross-links. oncohemakey.com

The conversion of ThioTEPA's aziridine rings to chloroethyl moieties is dependent on factors like pH and chloride concentration, occurring in biological fluids such as plasma and urine. wikipedia.org Specifically, mono- and dichloro derivatives of ThioTEPA have been identified in urine, with the monochloro derivative also found in plasma. wikipedia.org One such metabolite is N,N′-diethylene-N″-2-chloroethylphosphoramide, a chloroethyl derivative of TEPA. Cross-linking can proceed through the activation of this free chloroethyl carbon. oncohemakey.com

| Adduct Type | Description | Key Reactive Moiety | References |

|---|---|---|---|

| Monofunctional Adducts | Covalent attachment of a single alkylating group to a DNA base. Can lead to DNA single-strand breaks. | Aziridinium ion or activated chloroethyl group | oncohemakey.com |

| Inter-strand Cross-links (ICLs) | Covalent linkage between opposite strands of the DNA double helix, primarily between guanine (B1146940) bases. Highly cytotoxic as they block DNA replication and transcription. | Two reactive groups (e.g., aziridinium ion and/or activated chloroethyl group) | wikipedia.orgoncohemakey.comoncohemakey.com |

| Intra-strand Cross-links | Covalent linkage between two bases on the same DNA strand. Also contributes to cytotoxicity. | Two reactive groups | oncohemakey.com |

The primary site of DNA alkylation for ThioTEPA and its derivatives is the N7 position of guanine, due to its high nucleophilicity. wikipedia.orgmdpi.combioorganica.org.ua The alkylation process for chloroethylating agents involves the formation of an initial monofunctional adduct at the N7-guanine position. oncohemakey.com This initial lesion is formed rapidly, often within an hour. oncohemakey.com Following this, a second, slower reaction can occur, where the remaining reactive group on the molecule (either another aziridine or the chloroethyl group) alkylates a guanine on the complementary DNA strand, forming a highly cytotoxic N7-diguanyl interstrand cross-link. oncohemakey.comoncohemakey.com

This bifunctional alkylation, leading to interstrand and intrastrand DNA-DNA cross-links, is considered a major contributor to the cytotoxic effects of these agents. oncohemakey.com The resulting lesions, such as 7-(2-aminoethyl)deoxyguanosine from the reaction of the aziridine moiety, are often unstable and can lead to depurination, creating abasic (AP) sites in the DNA. nih.govoup.com These AP sites are themselves a form of DNA damage that can disrupt replication and transcription. oup.com Alkylation can also occur at other sites, such as the N3 position of adenine, though N7-guanine is the preferential target. oncohemakey.comnih.govoup.com

The initial cationic adduct at the N7 position of guanine can undergo a secondary reaction involving the addition of a hydroxide (B78521) ion to the C8 position of the purine (B94841) ring. nih.gov This is followed by the opening of the imidazole (B134444) ring to form a stable N⁵-substituted formamidopyrimidine (Fapy-dG) adduct. nih.govaacrjournals.org The formation of these Fapy lesions is a known consequence of DNA damage by agents like ThioTEPA. aacrjournals.orgresearchgate.netnih.gov These lesions, which can include formamidopyrimidine and 7-methyl-formamidopyrimidine, are recognized and repaired by the base excision repair (BER) pathway, specifically by enzymes like formamidopyrimidine DNA glycosylase (Fpg). researchgate.netnih.gov

Induction of Cellular Stress Responses and Apoptosis Pathways

The extensive DNA damage caused by this compound triggers a cascade of cellular stress responses, ultimately leading to cell cycle arrest and programmed cell death (apoptosis). mdpi.commdpi.compatsnap.com

Alkylating agents that damage DNA are known to cause perturbations in the cell cycle. epa.govd-nb.info The presence of DNA adducts and cross-links activates DNA damage checkpoints, which can halt cell cycle progression to allow time for repair. epa.gov If the damage is too extensive to be repaired, these checkpoints can signal for the initiation of apoptosis. epa.gov The cell cycle arrest induced by DNA damaging agents can occur at various phases, notably the G1/S and G2/M transitions, preventing the cell from replicating its damaged DNA or entering mitosis. d-nb.info This disruption of DNA function and cell cycle progression is a key component of the compound's anti-proliferative effect. mdpi.com

The DNA damage inflicted by this compound is a potent trigger for apoptosis. mdpi.compatsnap.com The accumulation of irreparable DNA lesions activates complex signaling pathways that converge on the execution of programmed cell death. One key pathway involves the activation of stress-activated protein kinases (SAPK), such as c-Jun N-terminal kinase (JNK), which can translate stress signals into apoptotic responses. nih.govoncotarget.com

The DNA damage response often involves the phosphorylation of histone H2AX (forming γ-H2AX), a well-known marker of DNA damage processing. oncotarget.com This event helps to recruit repair factors but also signals the extent of the damage to the apoptotic machinery. The activation of caspases, which are the central executioners of apoptosis, is a critical step. mdpi.com The combination of ThioTEPA with other agents has been shown to potently activate apoptosis, as evidenced by the cleavage of Caspase 3 and its substrate PARP1. oncotarget.com Ultimately, the extensive and irreparable DNA cross-linking makes the DNA strands unable to uncoil and separate, which not only inhibits replication but also serves as a persistent signal for cellular suicide. wikipedia.org

Interaction with Cellular Nucleophiles Beyond DNA

While DNA is the primary pharmacological target, the reactive nature of this compound allows it to interact with other cellular nucleophiles. The aziridine ring of ThioTEPA, for example, is less reactive than the aziridinium ion of nitrogen mustards, but it can still react with electron-rich centers in proteins and thiols like glutathione (B108866) (GSH). oncohemakey.com

| Cellular Process | Key Events | Outcome | References |

|---|---|---|---|

| Cell Cycle Progression | Activation of DNA damage checkpoints (e.g., at G1/S and G2/M phases). | Inhibition of DNA synthesis and cell division (cytostatic effect). | epa.govd-nb.info |

| Apoptosis | Activation of stress kinases (e.g., SAPK/JNK), phosphorylation of H2AX, activation of caspases. | Programmed cell death (cytotoxic effect). | mdpi.compatsnap.comnih.govoncotarget.com |

| Cellular Detoxification | Conjugation with glutathione (GSH), often catalyzed by Glutathione S-transferases (GSTs). | Inactivation of the alkylating agent and reduction of its effective concentration. | wikipedia.orgnih.govnih.govaminer.cn |

Comparative Mechanistic Analysis with Parent ThioTEPA and Other Chloroethyl Alkylating Agents

The molecular mechanism of this compound, a derivative of the classical alkylating agent ThioTEPA, is best understood through a comparative lens, examining its actions relative to its parent compound and other agents that utilize a chloroethyl moiety for DNA alkylation. This derivative represents a hybrid structure, possessing both the aziridine rings characteristic of ThioTEPA and a reactive chloroethyl group found in nitrogen mustards.

The parent compound, ThioTEPA, is a polyfunctional alkylating agent containing three aziridine rings attached to a thiophosphoryl base. wikipedia.orgwjgnet.com Its cytotoxic activity stems from the ability of these rings to alkylate DNA. patsnap.comdrugbank.com Under physiological conditions, the aziridine ring can be protonated, forming a highly reactive aziridinium ion. wikipedia.org This electrophilic intermediate is then susceptible to nucleophilic attack by electron-rich sites on DNA, with the N7 position of guanine being the principal target. wikipedia.orgnih.govgpatindia.com The polyfunctional nature of ThioTEPA allows it to form multiple DNA adducts, leading to the creation of DNA interstrand cross-links, which are highly cytotoxic lesions that inhibit DNA replication and transcription, ultimately triggering cell death. nih.govgpatindia.commdpi.com

The N-chloroethyl derivative, specifically N,N'-diethylene-N''-2-chloroethylphosphoramide (monochloroTEPA), is a further metabolite formed from TEPA. researchgate.netresearchgate.net Its formation involves the opening of one of the aziridine rings and its conversion into a β-chloroethyl moiety. researchgate.netresearchgate.net This structural change fundamentally alters its mechanism of action compared to ThioTEPA and TEPA. While it retains two aziridinyl functionalities, it gains a chloroethyl group, which is the reactive hallmark of the nitrogen mustard class of alkylating agents. Research indicates that this conversion can occur in urine and plasma. wikipedia.orgresearchgate.net

In contrast to the direct alkylation by the aziridinium ion of the parent compound, the chloroethyl group of this compound alkylates DNA through a different, albeit related, mechanism. The chloroethyl group forms an unstable, highly reactive aziridinium ion via an intramolecular cyclization, which then alkylates the DNA. This is the same mechanism employed by classical chloroethyl agents like cyclophosphamide (B585) and melphalan. mdpi.comnih.gov Therefore, this compound is a bifunctional alkylating agent with two distinct types of reactive groups: two aziridine rings and one chloroethyl arm. This allows it to still induce DNA cross-links, but the kinetics and nature of the adducts may differ from those formed by three identical aziridine groups. Studies have suggested that the alkylating activity of monochloro-TEPA is significantly lower than that of TEPA. researchgate.net

Other chloroethyl alkylating agents, such as cyclophosphamide, also function as prodrugs requiring hepatic cytochrome P-450-mediated activation to generate their active metabolites. mdpi.comnih.gov The active form of cyclophosphamide ultimately yields phosphoramide (B1221513) mustard, which contains a bis(2-chloroethyl)amino moiety. nih.gov This group forms aziridinium ions that alkylate and cross-link DNA, a mechanism shared by the chloroethyl arm of this compound. mdpi.com However, unlike this compound which retains aziridine rings, the cytotoxicity of agents like cyclophosphamide relies solely on the reactivity of their chloroethyl groups. nih.gov

The table below provides a comparative summary of these mechanistic features.

Pharmacological and Toxicological Investigations of N Chloro Ethyl Thiotepa in Preclinical Models

In Vitro Cytotoxicity and Antitumor Activity Assessments

The cytotoxic effects of ThioTEPA (B1682881), a polyfunctional alkylating agent, are attributed to its ability to form covalent linkages with cellular macromolecules. basicmedicalkey.com Its three reactive aziridine (B145994) rings allow a single molecule to alkylate multiple sites, including the N7 position of guanine (B1146940) in DNA, leading to DNA damage and cell death. wikipedia.orgnih.gov The cytotoxicity of ThioTEPA is thought to be mediated by the formation of DNA interstrand crosslinks, though it may also act as a prodrug for aziridine, which can cause single-strand DNA breaks. uu.nl The conversion of ThioTEPA to its active metabolite, triethylenephosphoramide (B1683007) (TEPA), is a key step in its mechanism of action. ump.edu.pl

The sensitivity of cancer cell lines to ThioTEPA varies and is influenced by several cellular factors, particularly DNA repair capacity. nih.gov Cells with defective p53 have been shown to be more sensitive to ThioTEPA. nih.gov Conversely, resistance to ThioTEPA can be conferred by enhanced DNA repair mechanisms. nih.gov For instance, overexpression of the DNA repair protein formamidopyrimidine-DNA glycosylase (Fpg), which repairs the types of DNA lesions caused by ThioTEPA, renders cells more resistant to its lethal and mutagenic effects. nih.gov Similarly, the human DNA repair enzyme OGG1 can attenuate the toxicity of ThioTEPA in cell cultures. researchgate.net Inhibition of DNA repair processes has been found to enhance the cytotoxicity of ThioTEPA. nih.gov Another mechanism of resistance can involve decreased drug uptake into the cancer cell. oncohemakey.com

Table 1: In Vitro Sensitivity of Various Cell Lines to ThioTEPA This table summarizes findings on the cytotoxic activity of ThioTEPA against different cancer cell lines as reported in preclinical studies.

| Cell Line | Cancer Type | Key Findings | References |

|---|---|---|---|

| MCF-7 | Breast Adenocarcinoma | Demonstrated sensitivity to ThioTEPA in studies modeling "bolus" vs. "continuous" exposure. | nih.gov |

| EMT6 | Murine Mammary Sarcoma | Used in in vivo studies to assess tumor cell killing, showing sensitivity to ThioTEPA. | nih.gov |

| CHO Cells | Hamster Ovary | Parental cells are sensitive; transfection with the E. coli Fpg DNA repair gene conferred resistance. | nih.gov |

| A2780 | Ovarian Carcinoma | Used in studies of cisplatin (B142131) resistance, providing a model for alkylating agent sensitivity. | eur.nl |

| HT-29 | Colon Adenocarcinoma | Used in xenograft models demonstrating sensitivity to alkylating agents. | colab.ws |

| A549 | Lung Adenocarcinoma | Employed in xenograft studies to test the efficacy of novel antitumor agents. | colab.ws |

| L5178Y | Murine Lymphoblasts | Studies on these cells demonstrated that decreased drug uptake is a mechanism for resistance to mechlorethamine (B1211372), a related alkylating agent. | oncohemakey.com |

| Fanconi Anemia Cells | Lymphoblastoid Cell Lines | Hypersensitive to ThioTEPA, suggesting the importance of DNA cross-link repair in determining sensitivity. | nih.gov |

The cellular environment can significantly influence the cytotoxic activity of ThioTEPA. Research has provided evidence for the involvement of oxygen in the enzymatic activation and cytotoxicity of ThioTEPA. nih.gov Studies have shown that the antitumor activity of ThioTEPA can be modulated by the oxygenation status of the tumor cells. This suggests that the metabolic activation of ThioTEPA to its cytotoxic species may be an oxygen-dependent process, mediated by enzymes like hepatic cytochrome P450 (CYP). nih.govnih.gov Consequently, the efficacy of ThioTEPA may differ between well-oxygenated and hypoxic regions of a tumor.

In Vivo Antitumor Efficacy Studies in Xenograft and Syngeneic Models

Preclinical in vivo studies using animal models are crucial for evaluating the antitumor efficacy of chemotherapeutic agents. For ThioTEPA and related compounds, these studies have been conducted in various transplanted tumor models, including xenografts (human tumors in immunocompromised mice) and syngeneic models (murine tumors in immunocompetent mice). nih.govaacrjournals.orgnih.gov

In vivo studies have consistently demonstrated the ability of ThioTEPA to inhibit the growth of a range of transplanted tumors. aacrjournals.org For example, in mice bearing EMT6 mammary tumors, ThioTEPA administration resulted in significant tumor cell killing. nih.gov The scheduling of administration can also impact the therapeutic index. nih.gov Studies in B16 melanoma-bearing mice have also been used to evaluate the in vivo antitumor activity of alkylating agents. jbuon.com

Table 2: In Vivo Antitumor Efficacy of ThioTEPA in Preclinical Models This table presents results from in vivo studies evaluating the effect of ThioTEPA on tumor growth in various animal models.

| Tumor Model | Animal Model | Key Findings on Tumor Growth | References |

|---|---|---|---|

| EMT6 | Mice | Significant tumor cell killing observed. A multiple-dose schedule showed a small increase in therapeutic index compared to a single bolus dose. | nih.gov |

| Sarcoma 180 | Mice | Combinations of ThioTEPA with 6-thioguanine (B1684491) did not enhance tumor inhibition compared to 6-thioguanine alone. | aacrjournals.org |

| B16 Melanoma | Mice | Used as a model to evaluate the antitumor activity of novel homo-aza-steroid alkylating esters in comparison to standard agents. | jbuon.com |

| A549 Xenograft | Athymic Nude Mice | This human lung adenocarcinoma xenograft model is used to assess the therapeutic efficacy of novel antitumor compounds. | colab.ws |

| HT-29 Xenograft | Athymic Nude Mice | This human colon cancer xenograft model has been used to demonstrate the in vivo efficacy of potential anticancer agents. | colab.ws |

| Patient-Derived Xenograft (PDX) | Mice | PDX models are increasingly used in translational research to study tumor growth and response to chemotherapy in a setting that better reflects human tumor biology. | nih.gov |

The spread of cancer cells to distant organs is a major cause of mortality. Alkylating agents like ThioTEPA are used in regimens aimed at controlling metastatic disease. mdpi.com While much of the data comes from clinical settings, it provides a basis for understanding the compound's potential in preclinical models of metastasis. ThioTEPA has been evaluated for the treatment of leptomeningeal metastases, where cancer cells spread to the cerebrospinal fluid pathways. researchgate.net However, its activity against established metastases can be limited, and resistance may develop in heavily pre-treated scenarios. mdpi.comresearchgate.net In metastatic breast cancer, the genetic makeup of the patient, specifically polymorphisms in the GSTP1 gene, has been found to influence disease progression following ThioTEPA-containing chemotherapy, suggesting a role for pharmacogenetics in its efficacy against metastatic disease. nih.gov

Genotoxicity and Mutagenicity Assessments

As an alkylating agent, ThioTEPA and its derivatives are inherently genotoxic. nih.gov This genotoxicity is central to their anticancer activity but also underlies their mutagenic potential. The aziridine groups of ThioTEPA are electrophilic and react with nucleophilic sites in DNA, with the N7 position of guanine being a principal target. nih.goveuropa.eu This alkylation can lead to the formation of DNA adducts, DNA strand breaks, and interstrand cross-links, which block DNA replication and transcription, ultimately triggering cell death. nih.govuu.nl

ThioTEPA has been shown to be mutagenic in a variety of test systems. It induces gene mutations in bacteria such as Salmonella typhimurium and fungi like Aspergillus nidulans. nih.gov In in vivo animal studies, ThioTEPA is a potent clastogen, causing chromosomal damage. It has been shown to induce chromosomal aberrations in the bone marrow cells of mice and rats, as well as in the lymphocytes of monkeys and rabbits. nih.govnih.gov Furthermore, it can cause dominant lethal mutations in mice. nih.gov The mutagenic effects of ThioTEPA have been studied in transgenic animal models, which are designed to detect gene mutations in vivo. rivm.nl These studies confirm its activity as a clastogen. rivm.nl

Clastogenic and Mutagenic Potential in Mammalian Systems

Thiotepa is recognized as a potent genotoxic agent, demonstrating both clastogenic (the ability to induce chromosomal breaks) and mutagenic properties in a variety of mammalian systems. tandfonline.com As a polyfunctional alkylating agent, its toxicity is rooted in its ability to form covalent bonds with biological macromolecules, most notably DNA. nih.gov The principal sites of DNA alkylation are the N7 position of guanine and the N3 position of adenine. nih.gov

This interaction can lead to several forms of DNA damage. Thiotepa can function as a bifunctional agent, creating interstrand cross-links between guanine bases, a highly cytotoxic lesion. nih.gov Hydrolysis of Thiotepa and its primary metabolite, TEPA, yields a reactive aziridine (ethyleneimine) intermediate, which can also alkylate DNA. nih.gov This damage, if not properly repaired by cellular mechanisms like base excision repair, can result in mutations and significant chromosomal damage. nih.govresearchgate.net

Studies in rodents have confirmed the clastogenic activity of Thiotepa. It is known to induce chromosomal aberrations in the bone marrow cells of mice. nih.gov The frequency of these aberrations has been shown to be influenced by the genotype and sex of the animals, indicating a genetic component to sensitivity. nih.gov Furthermore, Thiotepa has been used as a model clastogen in the development and validation of in vivo mutagenicity assays, such as those using transgenic rats to evaluate mutation frequency in specific tissues like blood cells. rivm.nl In vitro studies have also demonstrated that Thiotepa induces chromosomal aberrations in cultured Chinese hamster cells and mutations in mouse lymphoma cells. tandfonline.com

Association with Secondary Malignancies in Experimental Models

The genotoxic activity of Thiotepa is directly linked to its carcinogenic potential, which has been established in multiple preclinical experimental models. tandfonline.com Long-term bioassays in rodents have provided sufficient evidence for its carcinogenicity. nih.goviarc.fr

When administered intraperitoneally to mice, Thiotepa was found to significantly increase the incidence of lung tumors and malignant lymphomas in both males and females. nih.goviarc.fr In rats, the same route of administration led to an increase in lymphohematopoietic malignancies in males and uterine adenocarcinomas and mammary carcinomas in females. nih.goviarc.fr Additionally, squamous cell carcinomas of the skin or ear were observed in both sexes of rats. nih.goviarc.fr Intravenous administration to male rats also resulted in the induction of tumors at various sites. nih.goviarc.fr These findings underscore the systemic carcinogenic risk of the compound following exposure in these animal models.

Carcinogenicity of Thiotepa in Experimental Animals

| Species | Sex | Route of Administration | Observed Malignancies | Reference |

|---|---|---|---|---|

| Mouse | Male & Female | Intraperitoneal | Lung Tumours, Malignant Lymphomas | nih.goviarc.fr |

| Rat | Male | Intraperitoneal | Lymphohematopoietic Malignancies, Squamous Cell Carcinomas (Skin/Ear) | nih.goviarc.fr |

| Rat | Female | Intraperitoneal | Uterine Adenocarcinomas, Mammary Carcinomas, Squamous Cell Carcinomas (Skin/Ear) | nih.goviarc.fr |

| Rat | Male | Intravenous | Tumours at various sites | nih.goviarc.fr |

Organ-Specific Toxicological Profiles in Experimental Animals

The toxicity of Thiotepa is not uniform across all organ systems, with certain tissues exhibiting greater sensitivity based on factors like cell turnover rate and metabolic capabilities. wikipedia.orgdrugbank.com

Hematopoietic System Impact and Myelosuppression Mechanisms

The most significant and dose-limiting toxicity of Thiotepa in preclinical models is myelosuppression, a severe reduction in the bone marrow's ability to produce blood cells. wikipedia.orgbasicmedicalkey.com The hematopoietic system is particularly vulnerable due to its high rate of cell proliferation, a characteristic that alkylating agents like Thiotepa exploit. wikipedia.orgnih.gov

The mechanism involves direct damage to hematopoietic stem cells (HSCs) by Thiotepa and its metabolites. nih.gov This cytotoxicity disrupts the normal development of red blood cells, white blood cells, and platelets, leading to anemia, leukopenia (increased susceptibility to infection), and thrombocytopenia (increased risk of bleeding). wikipedia.org Chemotherapy-induced damage is not limited to the stem cells themselves but also extends to the hematopoietic microenvironment, or "niche," within the bone marrow, which is crucial for supporting hematopoiesis. nih.gov This damage can contribute to long-term myelosuppression. nih.gov The myelosuppressive effects are a primary concern in high-dose regimens and are consistently observed across different animal species. researchgate.netbasicmedicalkey.com

Hepatic, Renal, and Other Organ System Effects

While the hematopoietic system is the primary target of Thiotepa's toxicity, other organ systems can also be affected, particularly the liver and kidneys.

Hepatic Effects: The liver plays a central role in the metabolism of Thiotepa, which can lead to hepatotoxicity. nih.gov In animal models, Thiotepa administration, especially at high doses, is associated with liver injury. nih.gov The mechanism is believed to be direct cytotoxic injury to rapidly dividing cells within the liver, such as sinusoidal endothelial cells and hepatocytes. nih.gov High-dose regimens used in preclinical transplantation studies have been linked to the development of sinusoidal obstruction syndrome (SOS), a serious condition involving blockage of the small veins in the liver. nih.gov While Thiotepa is metabolized in the liver, it is generally considered less hepatotoxic than some other alkylating agents like cyclophosphamide (B585). mdpi.com Liver dysfunction in animal models has been shown to reduce the clearance of Thiotepa, potentially increasing systemic toxicity. ascopubs.org

Renal Effects: The kidneys are the primary route of excretion for Thiotepa's metabolites. wikipedia.org While less common than liver effects, renal toxicity can occur. The formation of certain metabolites, such as monochloro TEPA, happens in the urine, indicating that the urinary tract is exposed to reactive compounds. wikipedia.org

Other Organ Systems: In high-dose preclinical studies, neurotoxicity has been observed. basicmedicalkey.com This is a feature shared with other alkylating agents like ifosfamide, whose neurotoxic effects are attributed to metabolites like chloroacetaldehyde. basicmedicalkey.com

Organ-Specific Toxicities of Thiotepa in Preclinical Models

| Organ System | Key Toxicological Finding | Mechanism/Comment | Reference |

|---|---|---|---|

| Hematopoietic | Myelosuppression (dose-limiting) | Direct cytotoxicity to rapidly dividing hematopoietic stem cells and the bone marrow microenvironment. | wikipedia.orgbasicmedicalkey.comnih.gov |

| Hepatic | Hepatotoxicity, Sinusoidal Obstruction Syndrome (SOS) | Direct cytotoxic injury to hepatocytes and endothelial cells due to high metabolic activity. | nih.govascopubs.org |

| Renal | Excretion of metabolites | Primary route of elimination for metabolites; formation of reactive species like monochloro TEPA in urine. | wikipedia.org |

| Nervous | Neurotoxicity (at high doses) | Observed in high-dose regimens, a toxicity shared with other alkylating agents. | basicmedicalkey.com |

Influence of Metabolic Activation on Organ Toxicity

Thiotepa itself is a relatively stable prodrug that requires metabolic activation to exert its full cytotoxic and toxicological effects. tandfonline.comwikipedia.org This bioactivation process is critical in determining its organ-specific toxicity profile.

The requirement for hepatic activation means that the liver is exposed to high concentrations of both the parent drug and its reactive metabolites, contributing to the potential for hepatotoxicity. nih.gov Following activation, the metabolites are distributed systemically, where they can damage other tissues, most notably the bone marrow. nih.gov

Conversely, the body also has detoxification pathways. A major route for detoxification is the conjugation of Thiotepa with glutathione (B108866), a reaction catalyzed by glutathione S-transferase. wikipedia.orgbasicmedicalkey.com This process leads to the formation of a more water-soluble and less toxic mercapturate derivative that can be excreted in the urine. wikipedia.org The balance between metabolic activation and detoxification can therefore influence the severity of organ toxicity in different individuals and under different conditions.

Pharmacokinetic and Metabolic Disposition of N Chloro Ethyl Thiotepa and Its Derivatives

Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics

The pharmacokinetic profile of ThioTEPA (B1682881) is characterized by rapid absorption following parenteral administration, extensive distribution throughout the body, significant hepatic metabolism, and primary excretion through the kidneys.

Absorption: Following intravenous injection, ThioTEPA reaches peak blood concentrations within five minutes. nih.gov When administered intraperitoneally, peak plasma levels are achieved in approximately 25 minutes. nih.gov Due to its instability in acidic environments, oral absorption is considered erratic and incomplete, making oral administration an unreliable route. nih.govbccancer.bc.ca

Distribution: ThioTEPA is a highly lipophilic compound, which facilitates its rapid and wide distribution into body tissues. bccancer.bc.cawikipedia.org This property allows it to readily cross the blood-brain barrier, achieving significant concentrations in the central nervous system (CNS). nih.govbccancer.bc.cawikipedia.orgresearchgate.net The volume of distribution has been reported to be substantial, with values ranging from 41 to 75 L/m² or approximately 0.70 L/kg. bccancer.bc.cawikipedia.orgresearchwithrutgers.com Plasma protein binding of ThioTEPA is low, generally between 8% and 29%, leaving a large fraction of the drug unbound and available for distribution and metabolic activity. bccancer.bc.canih.gov Its principal active metabolite, TEPA, also penetrates the cerebrospinal fluid. nih.gov

Metabolism: The biotransformation of ThioTEPA occurs extensively and primarily in the liver. wikipedia.orgresearchgate.net The main metabolic processes involve Phase I and Phase II reactions. The dominant Phase I pathway is oxidative desulfuration, which converts ThioTEPA into its major, and equally active, metabolite, TEPA (triethylenephosphoramide). nih.govwikipedia.orgresearchgate.net Phase II metabolism involves conjugation with glutathione (B108866), a key detoxification pathway. nih.govbccancer.bc.cawikipedia.org

Excretion: The elimination of ThioTEPA and its metabolites is predominantly through renal excretion into the urine. nih.govbccancer.bc.cawikipedia.org A minor pathway of excretion through the skin via sweat has also been reported, particularly with high-dose regimens. bccancer.bc.caresearchgate.net The urinary excretion of the unchanged parent drug is minimal, accounting for less than 2% of the administered dose. nih.govbccancer.bc.caresearchwithrutgers.comfda.gov Metabolites such as TEPA and ThioTEPA-mercapturate constitute the major portion of the excreted compounds. nih.govwikipedia.org

Biotransformation Pathways and Identification of Metabolites

The metabolism of ThioTEPA is complex, involving several enzymatic pathways that produce a range of active and inactive metabolites. The primary biotransformation routes include oxidative desulfuration, ring-opening reactions, and conjugation with glutathione. wikipedia.orgnih.gov Key identified metabolites in vivo include TEPA, monochloroTEPA, and ThioTEPA-mercapturate. wikipedia.orgnih.govnih.gov More recent metabolomic studies have also identified novel metabolites resulting from the opening of the compound's aziridine (B145994) rings. nih.gov

Oxidative Desulfuration and Ring-Opening Reactions to Chloroethyl Moieties

Ring-Opening Reactions: The three-membered aziridine rings of ThioTEPA and its metabolites are susceptible to opening, particularly under acidic conditions or through enzymatic action. wikipedia.orgresearchgate.net This ring-opening can lead to the formation of chloroethyl moieties. For example, the non-enzymatic conversion of TEPA to monochloroTEPA is dependent on pH and chloride ion concentration and results in one of the aziridine rings being converted into a β-chloroethyl group. wikipedia.orgnih.gov This reaction occurs mainly in the urine. wikipedia.org Furthermore, advanced metabolomic studies in mice have identified novel ring-opened metabolites such as 1,2,3-trichloroTEPA, which contains chloroethyl groups. nih.gov

N-Dechloroethylation and Conjugation Pathways (e.g., Mercapturate formation)

N-Dechloroethylation: The process of N-dechloroethylation, the removal of a chloroethyl group from a nitrogen atom, has been identified as a metabolic pathway for certain ThioTEPA derivatives. In mouse models, the ring-opened metabolite 1,2,3-trichloroTEPA was found to undergo N-dechloroethylation to form dechloroethyltrichloroTEPA. nih.gov This pathway is analogous to the metabolism of other alkylating agents like cyclophosphamide (B585). nih.gov

Conjugation Pathways: A primary detoxification route for ThioTEPA is conjugation with glutathione (GSH), a Phase II metabolic reaction catalyzed by glutathione S-transferase (GST) enzymes. wikipedia.orgnih.gov This process leads to the formation of a monoglutathionyl-ThioTEPA adduct. nih.gov This initial conjugate is then sequentially broken down by the enzymes γ-glutamyltransferase and dipeptidases to form a cysteine conjugate. wikipedia.org Finally, the cysteine conjugate undergoes N-acetylation to produce ThioTEPA-mercapturate, a more water-soluble compound that is readily excreted in the urine. nih.govwikipedia.orgiarc.fr

Role of Cytochrome P450 Isoforms in Metabolism (e.g., CYP2B, 2C, 3A4, 2B1, 2B6, 2C11)

The oxidative desulfuration of ThioTEPA to its active metabolite TEPA is dependent on the cytochrome P450 (CYP) superfamily of enzymes. nih.govresearchgate.net In humans, the primary isoforms responsible for this conversion are CYP3A4 and CYP2B6. wikipedia.orgfda.govnih.gov In vitro studies using human liver microsomes have established that CYP3A4 is the major contributor to this metabolic step, while CYP2B6 plays a minor role. nih.govresearchgate.net

Research in animal models has also implicated other CYP isoforms; for instance, CYP2B1 and CYP2C11 have been shown to be involved in ThioTEPA metabolism in rats. nih.gov The activity of these enzymes can be influenced by genetic polymorphisms, which may account for some of the inter-individual variability observed in ThioTEPA pharmacokinetics. nih.govnih.gov Notably, ThioTEPA itself has been identified as a potent and specific inhibitor of the CYP2B6 isoform, which can lead to drug-drug interactions when co-administered with other drugs metabolized by this enzyme, such as cyclophosphamide. europa.eunih.gov

Plasma and Tissue Distribution Dynamics

Following administration, ThioTEPA is rapidly and extensively distributed from the plasma into various body tissues. nih.govnih.gov Its lipophilic nature allows it to easily pass through cell membranes and penetrate tissues throughout the body. wikipedia.org Studies in mice have shown that ThioTEPA does not preferentially accumulate in any single organ, although liver concentrations have been observed to be consistently lower than in other tissues. nih.gov

A crucial aspect of its distribution is its ability to effectively cross the blood-brain barrier. nih.govbccancer.bc.ca This results in significant penetration into the central nervous system (CNS), where it can exert its effects. researchgate.net The concentration of ThioTEPA in the cerebrospinal fluid (CSF) can approach that of the plasma following intravenous administration. nih.gov

The primary active metabolite, TEPA, demonstrates similar distribution dynamics, also penetrating tissues and the CNS. nih.govnih.gov However, TEPA persists in the plasma and tissues for a significantly longer duration than the parent compound. nih.govresearchwithrutgers.com Within two hours of ThioTEPA administration, plasma concentrations of TEPA can equal or exceed those of ThioTEPA. nih.govresearchwithrutgers.com

| Compound | Volume of Distribution (Vd) | Plasma Protein Binding | CNS Penetration |

|---|---|---|---|

| ThioTEPA | 41-75 L/m² bccancer.bc.cawikipedia.org | 8-29% bccancer.bc.canih.gov | Yes nih.govbccancer.bc.ca |

| TEPA | Data not specified | More extensive than ThioTEPA iqb.es | Yes nih.goviarc.fr |

Excretion Patterns and Elimination Kinetics

The elimination of ThioTEPA from the body is relatively rapid and occurs primarily through hepatic metabolism followed by urinary excretion of its metabolites. nih.govwikipedia.org

Elimination Kinetics: The disappearance of ThioTEPA from plasma typically follows a biexponential pattern, indicating a two-compartment model with a rapid initial distribution phase and a subsequent elimination phase. nih.govresearchwithrutgers.com The terminal elimination half-life of ThioTEPA in humans is short, generally reported in the range of 1.3 to 3.7 hours. nih.govbccancer.bc.ca In contrast, its major active metabolite, TEPA, has a much longer terminal half-life, ranging from 3 to over 21 hours, leading to prolonged exposure to this alkylating species. nih.govwikipedia.orgiarc.fr The total body clearance of ThioTEPA is high, estimated between 11.4 and 23.2 L/h/m². bccancer.bc.cawikipedia.org Some research suggests that at higher doses, ThioTEPA may exhibit non-linear, dose-dependent pharmacokinetics, indicating saturation of its elimination pathways. nih.govresearchgate.net

Excretion Patterns: Urinary excretion is the main route of elimination for ThioTEPA metabolites. nih.govwikipedia.org Very little of the parent drug is excreted unchanged in the urine (less than 2% of the administered dose). nih.govresearchwithrutgers.com The major metabolites recovered in urine are TEPA, which can account for up to 25% of the dose in some cases, and ThioTEPA-mercapturate, which accounts for approximately 11-13%. nih.govwikipedia.orgiarc.frresearchgate.net MonochloroTEPA is also detected in smaller amounts (~0.5%). wikipedia.org A notable finding in several studies is that the total measurable alkylating activity in the urine exceeds the amount that can be attributed to ThioTEPA and its known metabolites, which strongly suggests the existence of other, as-yet-unidentified alkylating metabolites. wikipedia.orgresearchwithrutgers.comnih.gov

| Parameter | ThioTEPA | TEPA (Metabolite) |

|---|---|---|

| Terminal Half-life (t½) | 1.3 - 3.7 hours nih.govbccancer.bc.ca | 3 - 24 hours nih.govwikipedia.org |

| Total Body Clearance | 11.4 - 23.2 L/h/m² bccancer.bc.cawikipedia.org | Data not specified |

| Urinary Excretion (% of Dose) | < 2% (unchanged) nih.govresearchwithrutgers.com | up to 25% nih.goviarc.fr |

Influence of Physiological Factors (pH, Temperature) on Stability and Degradation in Biological Fluids

The stability of N,N',N''-triethylenethiophosphoramide (ThioTEPA) and its derivatives, including N-Chloro Ethyl ThioTEPA, is significantly influenced by physiological factors such as pH and temperature, particularly in biological fluids like plasma and urine. The degradation of these compounds often follows pseudo-first-order kinetics. nih.gov

Influence of pH

The pH of the biological medium plays a critical role in the stability of ThioTEPA and its conversion to chlorinated metabolites. Generally, the degradation rate of ThioTEPA and its metabolites increases as the pH decreases. researchgate.net ThioTEPA is most stable in a neutral to alkaline environment, specifically within a pH range of 7 to 11. nih.govwikipedia.org

In acidic conditions, the degradation of ThioTEPA is accelerated. nih.govmdpi.com For instance, after a two-hour incubation at 37°C, ThioTEPA concentrations decreased by 40% at a pH of 5.0, whereas only a 10% decrease was observed at a pH of 6 or 7. researchgate.net This increased lability in acidic environments is a crucial factor in its stability in urine, which can be acidic.

The formation of chlorinated derivatives is also pH-dependent. In the presence of chloride ions, which is typical in biological fluids, acidic conditions promote the formation of monochloro and dichloro adducts of ThioTEPA. nih.govwikipedia.org In the pH range of 7 to 11, only the mono-chloro adduct of ThioTEPA was detected. nih.gov

Influence of Temperature

Temperature is another critical factor affecting the stability of ThioTEPA and its derivatives. Higher temperatures lead to a more rapid degradation of the compound. researchgate.net Studies have shown that ThioTEPA is more stable at 22°C than at 37°C (body temperature). researchgate.net In urine, the degradation rate at 37°C was found to be approximately 2.5 times higher than at 22°C. researchgate.net

The temperature-dependent physicochemical stability necessitates that ThioTEPA concentrates and infusion solutions be stored at refrigerated temperatures (2–8 °C). nih.govnih.gov

Stability in Different Biological Fluids

The stability of ThioTEPA and the formation of its chlorinated derivatives differ between plasma and urine. At 37°C, ThioTEPA and its primary metabolite TEPA are more stable in plasma than in urine. researchgate.net The half-lives at pH 6 were reported to be in the range of 13-34 hours for plasma, compared to 9-20 hours for urine. researchgate.net

In terms of degradation products, the monochloro derivative of ThioTEPA has been identified in plasma. researchgate.netwikipedia.org In urine, both mono- and dichloro derivatives of ThioTEPA have been found, likely due to the often more acidic nature of urine. researchgate.netwikipedia.org

The tables below summarize the research findings on the stability of ThioTEPA under various conditions.

Table 1: Effect of pH and Temperature on ThioTEPA Degradation

| Medium | pH | Temperature (°C) | Time (hours) | Degradation (%) |

| Buffer | 5.0 | 37 | 2 | 40% |

| Buffer | 6.0 | 37 | 2 | 10% |

| Buffer | 7.0 | 37 | 2 | 10% |

| Urine | 4.0 | 37 | 2 | 98% |

| Urine | 5.5 | 37 | 2 | 20% |

Data sourced from multiple studies. researchgate.netscispace.com

Table 2: Half-Life of ThioTEPA in Biological Fluids at 37°C and pH 6

| Biological Fluid | Half-Life (hours) |

| Plasma | 13 - 34 |

| Urine | 9 - 20 |

Data sourced from a study on the stability of ThioTEPA and its metabolites. researchgate.net

Mechanisms of Acquired and Intrinsic Resistance to N Chloro Ethyl Thiotepa

DNA Repair Pathway Modulation in Resistance Development

The cytotoxicity of alkylating agents like ThioTEPA (B1682881) and its derivatives stems from their ability to form adducts with DNA, leading to replication blocks, mutations, and ultimately, cell death. Cancer cells can develop resistance by upregulating specific DNA repair pathways that efficiently remove these drug-induced lesions.

A primary mechanism of action for ThioTEPA involves the alkylation of guanine (B1146940) bases at the N7 position. researchgate.net This initial adduct can destabilize the imidazole (B134444) ring of the guanine, leading to its opening and the formation of a formamidopyrimidine (Fapy) lesion, such as N7-aminoethyl guanine. researchgate.netnih.gov These Fapy lesions are significant contributors to the drug's cytotoxic effects. nih.gov

Cells can counteract this damage using the Base Excision Repair (BER) pathway. nih.gov Key enzymes in this process are the Escherichia coli formamidopyrimidine-DNA glycosylase (Fpg) and its human functional homolog, 8-oxoguanine DNA glycosylase (hOGG1). researchgate.netaacrjournals.org These DNA glycosylases recognize and excise the damaged Fapy bases, initiating the repair process. nih.govaacrjournals.org

Research has conclusively shown that overexpression of Fpg or hOGG1 confers significant resistance to ThioTEPA. researchgate.netaacrjournals.org Studies using various mammalian cell lines, including Chinese hamster ovary (CHO) cells, NIH3T3 fibroblasts, and human hematopoietic cells, have demonstrated that cells engineered to express high levels of these enzymes are substantially more resistant to the lethal effects of ThioTEPA. researchgate.netnih.govaacrjournals.org This increased resistance is directly linked to a reduction in replication-blocking lesions, indicating that enhanced repair of Fapy-guanine adducts is a critical mechanism of resistance. nih.gov For instance, cultured human cells overexpressing Fpg were found to be up to 100-fold less sensitive to ThioTEPA. nih.gov

| Enzyme/Pathway | Function in Resistance to N-Chloro Ethyl ThioTEPA | Research Findings |

| Base Excision Repair (BER) | Primary pathway for repairing Fapy-guanine lesions induced by ThioTEPA. nih.gov | Upregulation leads to increased cell survival and drug resistance. |

| Fpg (formamidopyrimidine-DNA glycosylase) | E. coli enzyme that recognizes and removes Fapy lesions from DNA. researchgate.netnih.gov | Overexpression in mammalian cells confers up to 100-fold resistance to ThioTEPA. nih.gov |

| hOGG1 (human 8-oxoguanine DNA glycosylase) | Human homolog of Fpg; excises oxidized and ring-opened guanine bases. nih.govaacrjournals.org | Expression protects hematopoietic cells from ThioTEPA-induced toxicity. aacrjournals.org |

O6-alkylguanine-DNA alkyltransferase (MGMT), also known as O6-methylguanine-DNA methyltransferase, is a crucial DNA repair protein that specifically removes alkyl groups from the O6 position of guanine. aacrjournals.orgbasicmedicalkey.com This action prevents the formation of cytotoxic interstrand cross-links, a common type of damage caused by certain alkylating agents, particularly chloroethylating nitrosoureas like BCNU. aacrjournals.org

High levels of MGMT activity are a well-established mechanism of resistance to O6-alkylating drugs. aacrjournals.orgnih.gov The MGMT protein acts as a "suicide enzyme," irreversibly transferring the alkyl group from the DNA to one of its own cysteine residues, thereby restoring the guanine base. mdpi.com Tumors with high expression of MGMT can exhibit significant resistance to agents that target the O6 position of guanine. nih.gov While the primary site of ThioTEPA alkylation is the N7 position of guanine, minor reactions at the O6 position can occur. nih.gov Therefore, elevated MGMT activity could potentially contribute to resistance, although it is considered a more dominant factor for other classes of alkylating agents like nitrosoureas. basicmedicalkey.com

| Repair Protein | Mechanism of Action | Role in Alkylating Agent Resistance |

| MGMT (O6-Alkylguanine-DNA Alkyltransferase) | Directly removes alkyl adducts from the O6 position of guanine. aacrjournals.orgbasicmedicalkey.com | High activity is a major resistance factor for O6-guanine alkylating drugs like BCNU. aacrjournals.orgnih.gov Its role in ThioTEPA resistance is likely less prominent than for nitrosoureas. |

Drug Efflux and Influx Transporter Mechanisms

The net intracellular concentration of a drug is a balance between its influx and efflux. Cancer cells can acquire resistance by modulating the expression and function of membrane transporters to either decrease drug uptake or increase its expulsion.

A primary mechanism of multidrug resistance (MDR) in cancer is the overexpression of ATP-binding cassette (ABC) transporters. frontiersin.orgnih.gov This superfamily of membrane proteins functions as ATP-dependent efflux pumps, actively extruding a wide variety of xenobiotics, including many chemotherapeutic agents, from the cell. nih.govresearchgate.net This reduces the intracellular drug concentration, thereby diminishing its cytotoxic effect. nih.gov

Key ABC transporters implicated in cancer drug resistance include P-glycoprotein (P-gp/ABCB1), the multidrug resistance-associated proteins (MRPs/ABCC family), and breast cancer resistance protein (BCRP/ABCG2). nih.govresearchgate.net While ThioTEPA itself may not be a direct substrate for these pumps, its metabolic products are. A major detoxification pathway for ThioTEPA is conjugation with glutathione (B108866) (GSH). nih.gov The resulting monoglutathionyl-ThioTEPA conjugate is then recognized and actively transported out of the cell by certain ABC transporters, such as members of the MRP family. mdpi.comoncohemakey.comresearchgate.net Therefore, overexpression of these specific ABC transporters is a significant mechanism of resistance to ThioTEPA. researchgate.net

| Transporter Family | Examples | Function in Resistance |

| ABC Transporters (ATP-Binding Cassette) | P-glycoprotein (P-gp/ABCB1), MRPs (ABCC family), BCRP (ABCG2) | Act as ATP-dependent efflux pumps, reducing intracellular drug concentrations. frontiersin.orgnih.gov |

| MRPs (Multidrug Resistance-Associated Proteins) | MRP1, MRP2 | Efflux glutathione-conjugated metabolites of alkylating agents, including ThioTEPA. mdpi.comoncohemakey.comresearchgate.net |

Resistance to some alkylating agents can arise from decreased drug entry into the cell. oncohemakey.com This is particularly relevant for drugs that rely on specific carrier-mediated transport systems for influx, such as mechlorethamine (B1211372) and melphalan. basicmedicalkey.com A reduction in the expression or function of these transporters can limit the amount of drug that reaches the cytoplasm.

ThioTEPA is characterized as a small, nonpolar, and highly lipid-soluble molecule, which allows it to readily infiltrate tissues, likely through passive diffusion across the cell membrane. researchgate.net Given these properties, resistance due to altered influx mechanisms may be less common for ThioTEPA compared to more polar drugs that depend on active transport. The primary mechanisms for cellular uptake of drugs and nanoparticles include various forms of endocytosis (such as macropinocytosis and receptor-mediated endocytosis) and passive diffusion. nih.govru.nl While theoretically possible, resistance to ThioTEPA through specific defects in cellular uptake has not been identified as a major contributing factor in the available research.

Intracellular Drug Inactivation and Detoxification Pathways

Before an alkylating agent can reach its DNA target, it can be intercepted and neutralized by intracellular detoxification systems. Enhanced activity of these pathways is a common mechanism of drug resistance.

The primary detoxification route for ThioTEPA involves its conjugation with glutathione (GSH). nih.gov This reaction, which can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs), attaches the thiol group of GSH to one of the drug's reactive aziridine (B145994) rings. nih.govwikipedia.org This process inactivates the alkylating agent and forms a more polar, water-soluble conjugate (monoglutathionyl-ThioTEPA). nih.gov This conjugate is not only less reactive but is also a substrate for efflux by ABC transporters, as mentioned previously. researchgate.net The conjugate is further metabolized to ThioTEPA-mercapturate, which is then readily excreted from the body. wikipedia.org

Consequently, increased intracellular levels of GSH or elevated activity of GST isoenzymes are strongly associated with resistance to ThioTEPA and other alkylating agents. basicmedicalkey.comoncohemakey.comresearchgate.net By efficiently trapping and neutralizing the drug, these detoxification systems prevent it from inflicting lethal DNA damage. For example, inhibiting GSTs with agents like ethacrynic acid has been shown to decrease the clearance of ThioTEPA, suggesting that these enzymes play a significant role in its metabolic disposition. researchgate.net

| Detoxification Pathway | Key Molecules/Enzymes | Mechanism of Resistance |

| Glutathione Conjugation | Glutathione (GSH), Glutathione S-Transferases (GSTs) | Inactivates ThioTEPA by conjugating it with GSH, forming a less toxic, water-soluble compound that is actively effluxed from the cell. nih.govoncohemakey.comwikipedia.org |

| Metabolic Conversion | Cytochrome P450 (CYP2B6, CYP3A4) | Converts ThioTEPA to its primary active metabolite, TEPA. wikipedia.org While this is an activation step, subsequent detoxification pathways target the active forms. |

Glutathione S-Transferase (GST) Conjugation

A primary mechanism of resistance to alkylating agents, including the structural analog ThioTEPA, involves their inactivation through conjugation with glutathione (GSH), a reaction catalyzed by Glutathione S-Transferases (GSTs). nih.govaacrjournals.org This process transforms the reactive, cytotoxic drug into a more water-soluble and less toxic compound that can be more easily eliminated from the cell. mostwiedzy.pl

The biotransformation of ThioTEPA is significantly enhanced in the presence of GSH, and this rate is further accelerated by specific GST isoenzymes. aacrjournals.org Studies have demonstrated that GST A1-1 and P1-1 isoenzymes can increase the formation of monoglutathionyl thiotepa by 30 to 46-fold compared to the spontaneous reaction. aacrjournals.orgaminer.cn This conjugation is a critical step in the detoxification pathway. However, the overexpression of GSTs alone is not sufficient to confer resistance. The subsequent transport of the glutathione conjugate out of the cell by ATP-dependent efflux pumps is a crucial part of this resistance mechanism. nih.gov The interplay between intracellular GSH levels, GST activity, and the efficiency of efflux pumps collectively determines the extent of resistance to alkylating drugs like ThioTEPA. nih.gov

Polymorphisms in the genes encoding GSTs can also influence the efficacy of ThioTEPA. nih.gov Different allelic variants of human GSTP1-1 exhibit significant variations in their catalytic efficiency for the GSH conjugation of ThioTEPA. nih.gov For instance, the hGSTP1-1(I104, A113) variant has been shown to be more efficient in this conjugation reaction compared to other isoforms, suggesting that individuals with this genetic makeup may be more prone to developing GST-mediated resistance to ThioTEPA. nih.gov

| GST Isoenzyme | Effect on ThioTEPA Conjugation | Fold Increase in Conjugate Formation (above non-enzymatic) | Reference |

|---|---|---|---|

| GST A1-1 | Enhances formation of monoglutathionyl thiotepa | 30-46 | aacrjournals.orgaminer.cn |

| GST P1-1 | Enhances formation of monoglutathionyl thiotepa | 30-46 | aacrjournals.orgaminer.cn |

| GST A2-2 | No catalytic effect on monoglutathionyl thiotepa formation | N/A | aacrjournals.org |

| GST M1a-1a | No catalytic effect on monoglutathionyl thiotepa formation | N/A | aacrjournals.org |

Aldehyde Dehydrogenase Activity

The aldehyde dehydrogenase (ALDH) superfamily of enzymes plays a crucial role in cellular detoxification by metabolizing both endogenous and exogenous aldehydes. frontiersin.org Upregulation of ALDH activity is increasingly recognized as a contributor to resistance against various chemotherapeutic agents, including alkylating agents like ThioTEPA. pharmgkb.orgthieme-connect.com

ALDH enzymes, particularly ALDH1A1, are implicated in both intrinsic and acquired resistance to drugs such as ThioTEPA. pharmgkb.org These enzymes protect cancer cells by converting toxic aldehydes, which can be generated by chemotherapy-induced lipid peroxidation and reactive oxygen species (ROS), into less reactive carboxylic acids. frontiersin.org By mitigating the downstream cytotoxic effects of oxidative stress, elevated ALDH activity can enhance cancer cell survival and contribute to a resistant phenotype. The overexpression of ALDH is not only linked to the detoxification of drug-related toxic byproducts but is also a characteristic feature of cancer stem cells, which are inherently resistant to many therapies. frontiersin.org Therefore, high ALDH activity within a tumor can signify a population of cells with a greater capacity for self-renewal and resistance to treatment.

| Enzyme | Function in Resistance | Associated Drugs | Reference |

|---|---|---|---|

| Aldehyde Dehydrogenase 1A1 (ALDH1A1) | Confers intrinsic and acquired resistance | ThioTEPA, Carboplatin | pharmgkb.org |

| Aldehyde Dehydrogenase (general) | Detoxification of aldehydes, protection against oxidative stress | Various chemotherapeutics | frontiersin.org |

Cellular Adaptive Responses and Signaling Pathways in Resistance

Beyond specific enzymatic detoxification, cancer cells can develop resistance to this compound through broader adaptive responses and the modulation of intracellular signaling pathways. These adaptations can reduce the effective concentration of the drug at its target, repair the damage caused by the drug, or circumvent the cellular processes that would normally lead to cell death.

A critical adaptive response is the enhancement of DNA repair mechanisms. researchgate.net Alkylating agents like ThioTEPA exert their cytotoxic effects by forming adducts with DNA, which can block DNA replication and lead to cell death. nih.govnih.gov Cancer cells can upregulate various DNA repair pathways to counteract this damage. For instance, the expression of the E. coli formamidopyrimidine-DNA glycosylase (Fpg) protein in mammalian cells has been shown to increase resistance to ThioTEPA by repairing specific DNA lesions. nih.gov This suggests that enhanced capacity to repair N7-aminoethyl guanine and other adducts formed by the aziridine moiety of the drug is a key resistance mechanism. nih.gov

Furthermore, signaling pathways that regulate cell survival and apoptosis are often dysregulated in resistant cancer cells. mdpi.comresearchgate.net Activation of pro-survival pathways, such as the PI3K/Akt pathway, and the loss of function of tumor suppressors like p53 can render cells less sensitive to the apoptotic signals triggered by DNA damage. researchgate.net The c-Jun NH2-terminal kinase (JNK) pathway, which can be regulated by GSTP1-1, is another signaling cascade implicated in the cellular response to stress and can influence the threshold for apoptosis. nih.gov These adaptive changes create a cellular environment that is more tolerant of the DNA damage induced by this compound, ultimately leading to therapeutic failure.

Advanced Analytical Methodologies for N Chloro Ethyl Thiotepa and Its Biotransformation Products

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are foundational techniques for the quantitative analysis of ThioTEPA (B1682881) and its derivatives, including N-Chloro Ethyl ThioTEPA. researchgate.netpharmaffiliates.comaxios-research.com These methods offer the high resolution and sensitivity required for complex biological samples.

GC, particularly when coupled with a selective nitrogen-phosphorus detector (NPD), has been a longstanding and effective method for the simultaneous quantification of ThioTEPA, its primary active metabolite TEPA, and the chlorinated metabolite, monochloroTEPA, in human urine. nih.gov This approach involves extraction of the analytes from urine samples, often using a mixture of 1-propanol (B7761284) and chloroform, with diphenylamine (B1679370) used as an internal standard. GC-NPD provides excellent sensitivity and specificity for these nitrogen- and phosphorus-containing compounds. nih.govschd-shimadzu.comtandfonline.com Methods have been developed with linearity in the range of 25-5000 ng/mL for ThioTEPA and TEPA, and 25-2500 ng/mL for monochloroTEPA, demonstrating good recovery (70-100%) and precision (<15%).

HPLC methods are also widely used, often in conjunction with mass spectrometry (LC-MS), but also with UV detection. pharmaffiliates.comnih.gov For instance, the purity of ThioTEPA in formulations can be assessed by HPLC, and this technique is also used to monitor the chemical degradation of the drug. researchgate.netnih.gov Reversed-phase HPLC on a C18 column is a common approach. nih.gov The development of HPLC assays is crucial for stability studies and for quantifying the drug and its metabolites in various pharmaceutical and biological contexts. schd-shimadzu.com

| Technique | Analyte(s) | Detector | Matrix | Key Findings & Conditions | Reference |

| GC | ThioTEPA, TEPA, MonochloroTEPA | NPD | Human Urine | Simultaneous quantification; Linearity: 25-5000 ng/mL (ThioTEPA/TEPA), 25-2500 ng/mL (MonochloroTEPA); Recovery: 70-100%. | |

| GC | ThioTEPA, TEPA | NPD | Biological Samples | Analysis after extraction. | aminer.cn |

| GC-MS | TEPA, MonochloroTEPA | MS | Urine | Revealed the conversion of an aziridinyl function of TEPA into a β-chloroethyl moiety (monochloroTEPA). | tandfonline.comnih.gov |

| HPLC | ThioTEPA | UV | Aqueous Solution | Analysis of degradation with mobile phase acetonitrile-water (20+80) and detection at 200 nm. | nih.gov |

| RP-HPLC | ThioTEPA, Degradation Products | UV | Pharmaceutical Solutions | Stability-indicating assay adapted from BP monograph to determine purity and degradation products. | schd-shimadzu.com |

| HPLC | ThioTEPA | Not Specified | Formulations | Used to assess purity of ThioTEPA in ethanol-based injectable solutions. | researchgate.net |

Mass Spectrometry-Based Techniques (LC-MS, GC-MS, QTOFMS, Tandem Mass Spectrometry) for Identification and Characterization

Mass spectrometry (MS) and its hyphenation with chromatographic techniques like liquid chromatography (LC) and gas chromatography (GC) are indispensable for the definitive identification and structural characterization of ThioTEPA's biotransformation products. researchgate.netcymitquimica.com

LC coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the routine quantification of ThioTEPA and its active metabolite TEPA in plasma. pharmaffiliates.comresearchgate.net These methods are fast, accurate, and sensitive, allowing for therapeutic drug monitoring. researchgate.netdrugbank.com For instance, a turbulent flow LC-MS/MS method has been developed for the simultaneous measurement of ThioTEPA and TEPA in both plasma and cerebrospinal fluid (CSF), using deuterated internal standards and a C18 column for separation. drugbank.com Such assays can achieve limits of quantification (LOQ) as low as 5 ng/mL in human plasma. pharmaffiliates.com

Ultra-Performance Liquid Chromatography (UPLC) coupled with electrospray ionization quadrupole time-of-flight mass spectrometry (UPLC-ESI-QTOFMS) offers a comprehensive platform for metabolomics-based investigation of ThioTEPA metabolism. cymitquimica.com This high-resolution mass spectrometry approach has been instrumental in identifying a wide array of metabolites in mouse urine and serum. cymitquimica.com Through accurate mass measurements and MS/MS fragmentography, researchers have elucidated metabolic pathways including ring-opening, N-dechloroethylation, and conjugation reactions. cymitquimica.com This led to the discovery of novel metabolites such as 1,2,3-trichloroTEPA and dechloroethyltrichloroTEPA. cymitquimica.com The structures of these metabolites are elucidated by tandem MS with collision energies typically ranging from 15 to 40 eV. cymitquimica.com

GC-MS has also been crucial in identifying chlorinated metabolites. Analysis of urine from treated patients using GC-MS after extraction revealed the conversion of one of TEPA's aziridinyl rings into a beta-chloroethyl group, confirming the structure of monochloroTEPA. tandfonline.comnih.gov

| Technique | Analyte(s) / Study Focus | Matrix | Key Findings & Parameters | Reference |

| UPLC-ESI-QTOFMS | Comprehensive metabolite profiling | Mouse Urine, Serum | Identified 9 urinary metabolites, including novel 1,2,3-trichloroTEPA and dechloroethyltrichloroTEPA. Elucidated ring-opening and N-dechloroethylation pathways. | cymitquimica.com |

| LC-MS/MS | ThioTEPA, TEPA | Human Plasma, CSF | Fast, accurate, and sensitive quantification for therapeutic drug monitoring. Uses turbulent flow chromatography and C18 column. | researchgate.netdrugbank.com |

| LC-MS | ThioTEPA-mercapturate | Human Urine | Quantification of a polar metabolite not suitable for GC. The metabolite accounted for 6.3–22.7% of the administered dose. | nih.gov |

| GC-MS | MonochloroTEPA | Human Urine | Identification and confirmation of the structure of N,N'-diethylene-N''-2-chloroethylphosphoramide. | tandfonline.comnih.gov |

| FAB-MS/MS | ThioTEPA-mercapturate | Human Urine | Structural elucidation of a new metabolite with a molecular mass of 352 Da, identified as ThioTEPA-mercapturate. | tandfonline.comnih.gov |

Spectroscopic Methods for Structural Elucidation (e.g., NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation of molecules, including ThioTEPA and its derivatives. pharmaffiliates.com While mass spectrometry provides information on molecular weight and fragmentation, NMR provides detailed insights into the connectivity and spatial arrangement of atoms within a molecule.

¹H-NMR spectroscopy has been used to study the behavior of ThioTEPA in different chemical environments, such as in acidic and saline media, which is relevant to its degradation and interaction pathways. The ¹H-NMR spectrum of TEPA has been reported, showing a characteristic single doublet at 2.18 ppm in deuterated chloroform, which aids in its identification. researchgate.net

³¹P-NMR is particularly well-suited for analyzing phosphorus-containing compounds like ThioTEPA. It has been effectively used to monitor the biotransformation of ThioTEPA in the presence of glutathione (B108866) (GSH). cymitquimica.com These studies showed that while ThioTEPA is relatively stable in buffer, its degradation is significantly accelerated in the presence of GSH. ³¹P-NMR was instrumental in identifying the formation of both monoglutathionyl and diglutathionyl ThioTEPA conjugates, providing direct evidence of the conjugation reaction pathway. cymitquimica.com The distinct chemical shifts of ThioTEPA and its conjugated metabolites in the ³¹P-NMR spectrum allow for their simultaneous observation and kinetic analysis. cymitquimica.comdrugbank.com

Although detailed experimental NMR data for this compound itself are not widely published, the application of NMR to its parent compound and other metabolites demonstrates its critical role. The combination of MS and NMR techniques provides a complementary and powerful approach for the definitive identification and structural confirmation of novel biotransformation products.

| Technique | Analyte / Study | Key Findings | Reference |

| ³¹P-NMR | ThioTEPA biotransformation with glutathione | Monitored the rate of ThioTEPA disappearance and identified the formation of monoglutathionyl and diglutathionyl ThioTEPA conjugates. | cymitquimica.comdrugbank.com |

| ¹H-NMR | TEPA | Showed a single doublet at 2.18 ppm (JPH = 14.4 Hz) in CDCl₃, used for structural confirmation. | researchgate.net |

| ¹H-NMR | ThioTEPA degradation | Used to observe the compound in acidic and saline media. |

Development of Bioanalytical Assays for Pharmacokinetic and Metabolic Studies

The development of robust and validated bioanalytical assays is a prerequisite for conducting meaningful pharmacokinetic (PK) and metabolic studies of ThioTEPA and its analogues. pharmaffiliates.com These assays must be sensitive, specific, and reliable for measuring drug and metabolite concentrations in complex biological matrices like plasma, urine, and cerebrospinal fluid (CSF). nih.govdrugbank.com

Metabolic studies aim to identify and quantify the full spectrum of biotransformation products. An ongoing challenge noted in the literature is the discrepancy between the total measured alkylating activity in urine and the sum of the quantified amounts of ThioTEPA and its known metabolites, suggesting the presence of yet unidentified alkylating species. tandfonline.comnih.gov This has driven the development of more comprehensive analytical approaches. UPLC-ESI-QTOFMS-based metabolomics, for example, was employed to search for these unknown metabolites in mouse models, successfully identifying novel ring-opened and N-dechloroethylated products. cymitquimica.com

The development of these assays also requires careful consideration of analyte stability. Studies have investigated the degradation of ThioTEPA and its metabolites in plasma and urine under various pH and temperature conditions, finding that degradation increases with lower pH and higher temperature. nih.gov For instance, monochloroTEPA can be formed non-enzymatically from TEPA, and this process is pH-dependent. cymitquimica.com Such findings are critical for ensuring proper sample collection, handling, and storage procedures to maintain sample integrity and generate accurate data in clinical and preclinical studies.

| Study Type | Analytical Technique(s) | Matrix | Purpose / Key Findings | Reference |

| Pharmacokinetics | LC-MS/MS, GC-NPD | Plasma, CSF, Urine | Determination of concentration-time profiles for ThioTEPA and TEPA. Calculation of half-life, clearance, volume of distribution, and AUC. | drugbank.com |

| Metabolism | UPLC-ESI-QTOFMS, GC-MS, LC-MS | Urine, Serum | Identification of novel metabolites (e.g., 1,2,3-trichloroTEPA, dechloroethyltrichloroTEPA, ThioTEPA-mercapturate) to explain the total alkylating activity. | tandfonline.comcymitquimica.com |